Methyl(oxan-3-ylmethyl)amine
Overview
Description
Synthesis Analysis
The synthesis of amines like “Methyl(oxan-3-ylmethyl)amine” can be achieved through various methods. One common method is the alkylation of ammonia or other amines . Another approach is the reduction of nitriles or amides and nitro compounds . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis, is also used .Molecular Structure Analysis
Amines have a nitrogen atom that is typically sp3 hybridized, forming sigma bonds with three other atoms and carrying a lone pair of electrons . The C-N bonds in non-conjugated amines are shorter than C-C bonds in alkanes and longer than the C-O bonds present in alcohols .Chemical Reactions Analysis
Amines undergo various chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo Hofmann elimination, a process that involves the conversion of amines to alkenes .Physical And Chemical Properties Analysis
Amines have the ability to act as weak organic bases . The physical properties of amines, such as their boiling points and water solubility, can be compared with those of corresponding alcohols and ethers .Scientific Research Applications
Electrochemical Oxidation
Methyl(oxan-3-ylmethyl)amine: can be used in the electrochemical oxidation of amines, which is a critical alternative to conventional chemical transformations. This process is essential for synthesizing and modifying a wide range of molecules, including pharmaceuticals and agrochemicals . The electrochemical approach provides a more environmentally friendly and potentially more efficient route for the production of these compounds.
CO2 Capture
Amine-functionalized materials have shown great promise in CO2 capture due to the strong interaction between CO2 and basic amino functionalities . Methyl(oxan-3-ylmethyl)amine could be used to functionalize metal-organic frameworks (MOFs), enhancing their ability to capture and store CO2 efficiently, which is crucial for addressing climate change and greenhouse gas emissions.
Catalysis
In the field of catalysis , amine-functionalized compounds are used to catalyze various chemical reactions. The presence of Methyl(oxan-3-ylmethyl)amine in MOFs or other catalytic systems could improve the efficiency and selectivity of catalytic processes . This has implications for industrial chemistry, where catalysts are essential for the production of chemicals and materials.
Mechanism of Action
Target of Action
Amines in general are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Methyl(oxan-3-ylmethyl)amine, as an amine, can participate in various chemical reactions. One such reaction is the Hofmann elimination, where amines serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions . This reaction is particularly relevant for quaternary ammonium salts, a group of amine derivatives .
Biochemical Pathways
For instance, methyl-based methanogenesis is a process where methyl-based amines contribute to methane production .
Result of Action
Amines can influence various biological processes, including protein synthesis and enzymatic reactions, which can have downstream effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl(oxan-3-ylmethyl)amine. For instance, atmospheric amines contribute significantly to aerosol particle formation, which can be influenced by environmental conditions .
Safety and Hazards
Future Directions
Recent research has focused on the development of alternative methods for achieving direct amidation between carboxylic acids and amines . This process, which formally only requires the removal of a molecule of water, is seen as a critical route for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
properties
IUPAC Name |
N-methyl-1-(oxan-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDNBVAIWWHHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507339 | |
Record name | N-Methyl-1-(oxan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(oxan-3-ylmethyl)amine | |
CAS RN |
7179-97-7 | |
Record name | N-Methyl-1-(oxan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(oxan-3-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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